Tert-butyl 4-hydroxy-3-phenylmethoxycarbazole-9-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 4-hydroxy-3-phenylmethoxycarbazole-9-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23NO4/c1-24(2,3)29-23(27)25-18-12-8-7-11-17(18)21-19(25)13-14-20(22(21)26)28-15-16-9-5-4-6-10-16/h4-14,26H,15H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUXZSDVLKNOBFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2=C(C3=CC=CC=C31)C(=C(C=C2)OCC4=CC=CC=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nitroindole-Benzannulation Methodology
The foundational work by and demonstrates that 4-hydroxycarbazoles can be synthesized through benzannulation reactions between 3-nitroindoles and 1-trimethylsilyloxy-1,3-butadiene. For the target compound, this methodology could be adapted as follows:
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Reaction Setup :
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Post-Reaction Processing :
This method’s regioselectivity arises from the electron-deficient nature of the nitroindole, directing diene attack to position 4.
Sequential Functionalization of the Carbazole Core
Introduction of 3-Phenylmethoxy Group
The 3-position’s reactivity permits etherification through two primary routes:
Method A: Williamson Ether Synthesis
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Conditions :
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Outcome :
Method B: Mitsunobu Reaction
tert-Butyl Carboxylation at Position 9
The final step introduces the tert-butoxycarbonyl (Boc) group:
Boc Protection Protocol :
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Reagents :
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Workup :
Alternative Route: Direct Carbazole Functionalization
Prefunctionalized Carbazole Derivatives
Commercial 4-hydroxycarbazole (if available) can undergo:
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Simultaneous Protection :
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3-O-Benzylation :
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As described in Section 2.1.
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Boc Introduction :
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Follow Section 2.2 protocol.
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TBS Deprotection :
Critical Analysis of Methodologies
Comparative Efficiency
| Method | Total Yield (%) | Key Advantage | Limitation |
|---|---|---|---|
| Benzannulation route | 35–45 | Atom-economic core formation | Multi-step purification |
| Sequential functionalization | 50–60 | Modular approach | Requires stable intermediates |
| Direct functionalization | 40–55 | Avoids core synthesis | Dependent on commercial starting material |
Spectroscopic Validation
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¹H NMR (CDCl₃) :
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IR (KBr) :
Challenges and Mitigation Strategies
Regioselectivity Issues
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-hydroxy-3-phenylmethoxycarbazole-9-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The phenylmethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of various substituted carbazole derivatives.
Scientific Research Applications
Tert-butyl 4-hydroxy-3-phenylmethoxycarbazole-9-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a precursor in the synthesis of pharmacologically active compounds, particularly those with anticancer and antimicrobial properties.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding due to its unique structural features.
Material Science: Carbazole derivatives are known for their electronic properties and are used in the development of organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of tert-butyl 4-hydroxy-3-phenylmethoxycarbazole-9-carboxylate involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological macromolecules, while the phenylmethoxy group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Substituent Effects on Stability and Reactivity
- Tert-butyl ester : Compared to methyl or benzyl esters, the tert-butyl group provides superior steric protection, reducing susceptibility to nucleophilic attack. However, acidic conditions can cleave the ester, releasing tert-butyl alcohol, a flammable and toxic compound requiring careful handling .
- Phenylmethoxy vs.
Solubility and Handling
- The tert-butyl group improves solubility in non-polar solvents relative to carboxylic acid derivatives, facilitating purification in synthetic workflows. However, decomposition products like tert-butyl alcohol necessitate stringent safety protocols, including explosion-proof ventilation and flame-resistant PPE .
Research Findings and Gaps
- Structural Studies : Crystallographic analysis of similar carbazole derivatives often employs SHELX software for refinement, though direct data on this compound are lacking .
- Toxicological Data : While the parent compound tert-butyl alcohol has well-documented hazards, the toxicity profile of this compound remains understudied. Analogous esters (e.g., methyl or benzyl) show low acute toxicity but require evaluation of long-term effects .
Biological Activity
Tert-butyl 4-hydroxy-3-phenylmethoxycarbazole-9-carboxylate, also known as M4, is a synthetic compound that has garnered attention for its potential biological activities, particularly in neuroprotection and anti-inflammatory effects. This article explores the compound's biological activity, synthesizing findings from various studies to provide a comprehensive overview.
- Molecular Formula : CHNO
- Molecular Weight : 389.4 g/mol
- CAS Number : 1797817-81-2
Research indicates that M4 acts as both a β-secretase and acetylcholinesterase inhibitor. These activities are crucial in preventing the aggregation of amyloid-beta peptide (Aβ), which is implicated in Alzheimer's disease pathogenesis. By inhibiting these enzymes, M4 may reduce the formation of neurotoxic fibrils from Aβ1-42, thereby offering protective effects against neurodegeneration.
Neuroprotective Effects
In vitro studies have demonstrated that M4 can protect astrocyte cells from death induced by Aβ1-42. The compound significantly reduces the levels of pro-inflammatory cytokines such as TNF-α and mitigates oxidative stress markers like malondialdehyde (MDA) in treated cells. However, in vivo studies showed limited efficacy compared to established treatments like galantamine, suggesting that bioavailability in the brain may be a limiting factor for its therapeutic potential.
Anti-inflammatory Properties
M4 has been shown to modulate inflammatory responses by reducing cytokine levels in astrocyte cultures treated with Aβ1-42. The reduction in TNF-α levels suggests a potential role in alleviating neuroinflammation associated with Alzheimer's disease.
Case Studies
| Study | Findings |
|---|---|
| In Vitro Study | M4 reduced TNF-α levels and oxidative stress markers in astrocytes treated with Aβ1-42. |
| In Vivo Study | Limited protective effects observed; bioavailability issues noted compared to galantamine treatment. |
| Mechanistic Study | Demonstrated inhibition of β-secretase and acetylcholinesterase activities, preventing Aβ aggregation. |
Research Findings
- Neuroprotection : In cell culture models, M4 exhibited a moderate protective effect against Aβ-induced cytotoxicity.
- Cytokine Modulation : Significant reduction in pro-inflammatory cytokines was noted, indicating potential anti-inflammatory effects.
- Oxidative Stress Reduction : M4 treatment led to decreased levels of MDA, suggesting its role in mitigating oxidative damage.
Q & A
Q. What are the recommended synthetic routes and reaction optimization strategies for Tert-butyl 4-hydroxy-3-phenylmethoxycarbazole-9-carboxylate?
- Methodological Answer : A modified carbazole alkylation protocol (e.g., using 1,4-dibromobutane in toluene with tetrabutylammonium bromide as a phase-transfer catalyst at 45°C for 3–24 hours) can be adapted for this compound . Key steps include:
- Purification : Recrystallization from ethanol to remove unreacted precursors.
- Yield Optimization : Monitoring reaction completion via TLC and adjusting stoichiometric ratios (e.g., excess alkylating agent to drive the reaction).
Example reaction conditions from analogous carbazole syntheses:
| Parameter | Value/Reagent | Reference |
|---|---|---|
| Solvent | Toluene | |
| Catalyst | Tetrabutylammonium bromide (TBAB) | |
| Temperature | 45°C | |
| Purification Method | Ethanol recrystallization |
Q. Which spectroscopic techniques are most effective for structural characterization of this compound?
- Methodological Answer :
- NMR Spectroscopy : Use H and C NMR to confirm the tert-butyl group (δ ~1.3 ppm for H) and carbazole aromatic protons (δ 7.0–8.5 ppm).
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H] or [M+Na]).
- IR Spectroscopy : Identify carbonyl (C=O, ~1700 cm) and hydroxyl (O-H, ~3200 cm) stretches .
Q. How should researchers handle and store this compound to ensure stability?
- Methodological Answer :
- Storage : Protect from light and moisture; store at room temperature in inert gas (argon) to prevent oxidation.
- Decomposition Risks : Avoid strong acids/bases or redox-active reagents, as tert-butyl esters are prone to hydrolysis under acidic/basic conditions .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the substituent positions of this carbazole derivative?
- Methodological Answer :
- Data Collection : Use single-crystal X-ray diffraction (SCXRD) with a Bruker D8 Venture system.
- Refinement : Apply the SHELXL software for structure solution, leveraging its robustness for small-molecule refinement .
- Validation : Cross-check crystallographic data (e.g., bond lengths/angles) with density functional theory (DFT) calculations to resolve positional conflicts .
Q. What strategies address contradictory spectroscopic data in determining the hydroxyl and phenylmethoxy group orientations?
- Methodological Answer :
- Dynamic NMR : Perform variable-temperature H NMR to study rotational barriers of the phenylmethoxy group.
- NOESY Experiments : Identify spatial proximity between the tert-butyl group and carbazole protons to confirm substituent positions.
- Computational Modeling : Use Gaussian or ORCA software to simulate NMR chemical shifts and compare with experimental data .
Q. How can researchers evaluate the compound’s potential as a drug precursor or biological probe?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Modify the phenylmethoxy group to assess cytotoxicity or receptor-binding affinity.
- In Vitro Assays : Test against cancer cell lines (e.g., HeLa or MCF-7) using MTT assays, referencing protocols for analogous carbazole derivatives .
- Metabolic Stability : Use liver microsome models to study esterase-mediated hydrolysis of the tert-butyl group .
Q. What are the ecotoxicological implications of this compound, and how can they be assessed?
- Methodological Answer :
- Aquatic Toxicity : Perform Daphnia magna acute toxicity tests (OECD 202) to determine LC values.
- Biodegradation : Use OECD 301B (CO evolution test) to evaluate persistence in environmental matrices .
Data Contradiction Analysis
Q. How to reconcile discrepancies between calculated and observed molecular weights in mass spectrometry?
- Methodological Answer :
- Adduct Formation : Check for sodium/potassium adducts ([M+Na] or [M+K]) in HRMS.
- Degradation : Analyze for hydrolytic byproducts (e.g., free carbazole acid) using LC-MS/MS.
- Isotopic Pattern Matching : Compare experimental isotopic distributions with theoretical simulations (e.g., using Bruker Compass DataAnalysis) .
Key Physical and Chemical Properties (Extrapolated from Analogous Compounds)
| Property | Value/Description | Reference |
|---|---|---|
| Molecular Formula | CHNO | |
| Density (Predicted) | ~1.05 g/cm | |
| LogP (Hydrophobicity) | ~8.8 (indicative of high lipophilicity) | |
| Stability | Sensitive to strong acids/bases |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
